molecular formula C8H10N2O4S B11027293 N-(2-methyl-4-nitrophenyl)methanesulfonamide CAS No. 57165-00-1

N-(2-methyl-4-nitrophenyl)methanesulfonamide

Cat. No.: B11027293
CAS No.: 57165-00-1
M. Wt: 230.24 g/mol
InChI Key: AIQHVXHIXVZPIN-UHFFFAOYSA-N
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Description

N-(2-Methyl-4-nitrophenyl)methanesulfonamide (CAS 57165-00-1) is a sulfonamide derivative characterized by a nitro group at the para position and a methyl group at the ortho position on the phenyl ring. Sulfonamides are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structural features of this compound—such as the electron-withdrawing nitro group and the steric influence of the methyl substituent—play critical roles in its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

57165-00-1

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-6-5-7(10(11)12)3-4-8(6)9-15(2,13)14/h3-5,9H,1-2H3

InChI Key

AIQHVXHIXVZPIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-methyl-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

a. N-(2-Nitrophenyl)methanesulfonamide (CAS 85150-03-4)
  • Structural Difference : Lacks the methyl group at position 2.
b. N-(2,6-Dimethyl-4-nitrophenyl)methanesulfonamide (CAS 632300-21-1)
  • Structural Difference : Additional methyl group at position 6.
  • Impact : Increased steric bulk may hinder intermolecular interactions, affecting crystal packing and bioavailability .
c. N-(3-Methylphenyl)methanesulfonamide
  • Structural Difference : Methyl group at meta instead of ortho position.
  • Impact : DFT studies reveal that ortho-substituted derivatives exhibit distinct NMR chemical shifts and vibrational spectra due to altered electron delocalization and conformational flexibility .

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Observations
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Methoxy (para), nitro (ortho) Intramolecular C–H···O hydrogen bonds stabilize a twisted nitro group (dihedral angle: 14.69°). Crystal packing forms a 2D network via intermolecular H-bonds.
N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide Trifluoromethyl (para), nitro (ortho) Strong electron-withdrawing CF3 group increases acidity of the sulfonamide NH, enhancing hydrogen-bonding capacity.
N-(3-Chloro-4-methylphenyl)methanesulfonamide Chloro (meta), methyl (para) Chlorine’s electronegativity alters charge distribution, potentially improving binding to hydrophobic enzyme pockets.
  • NMR and Vibrational Spectroscopy :
    • N-(2-Methylphenyl)methanesulfonamide : DFT calculations predict downfield shifts in $ ^1H $ NMR for ortho-methyl protons due to anisotropic effects .
    • N-(4-Methoxy-2-nitrophenyl) derivatives : IR spectra show strong absorption bands at 1350 cm$ ^{-1} $ (asymmetric SO2 stretching) and 1150 cm$ ^{-1} $ (symmetric SO2 stretching) .

Biological Activity

N-(2-methyl-4-nitrophenyl)methanesulfonamide is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O₄S. Its structure consists of a methanesulfonamide group attached to a 4-nitrophenyl moiety with a methyl substituent at the 2-position. The presence of the nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against specific bacterial strains. The compound's mechanism involves the inhibition of bacterial growth through interaction with essential enzymes or proteins required for cell proliferation.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

This compound has been investigated for its potential anticancer properties . Studies suggest that it may inhibit the activity of specific enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Case Study: Inhibition of COX-2

In an ex vivo study involving patients with severe liver diseases, the compound demonstrated significant inhibition of COX-2 expression, which is often upregulated in cancerous tissues. The results indicated that treatment with this compound enhanced the sensitivity of vascular responses to norepinephrine in patients undergoing liver transplantation, suggesting a potential role in modulating tumor microenvironments .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to active sites or allosteric sites on enzymes, altering their function.
  • Reduction of Nitro Group : The nitro group can be reduced to form an amino group, which may further interact with biological molecules through hydrogen bonding or electrostatic interactions.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes like COX-2 and iNOS, the compound may influence signaling pathways related to inflammation and cancer progression.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(3-nitrophenyl)methanesulfonamideNitro group at the 3-positionDifferent reactivity profile due to positional isomerism
N-(4-nitrophenyl)methanesulfonamideNitro group at the 4-positionCommonly studied for its broader biological activities
N-(2-nitrophenyl)methanesulfonamideNitro group at the 2-positionVariations in biological activity compared to para and meta isomers

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